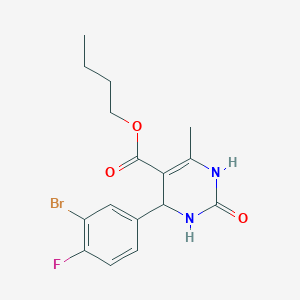
1-(1,3-Benzodioxol-5-ylmethyl)-4-(naphthalen-2-ylsulfonyl)piperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-4-(NAPHTHALENE-2-SULFONYL)PIPERAZINE is a complex organic compound that features a benzodioxole group, a naphthalene sulfonyl group, and a piperazine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-4-(NAPHTHALENE-2-SULFONYL)PIPERAZINE typically involves multiple steps:
Formation of the Benzodioxole Group: This can be achieved through the cyclization of catechol with formaldehyde under acidic conditions to form the 1,3-benzodioxole ring.
Attachment of the Naphthalene Sulfonyl Group: The naphthalene sulfonyl chloride is reacted with piperazine to form the naphthalene sulfonyl piperazine intermediate.
Coupling Reaction: The benzodioxole derivative is then coupled with the naphthalene sulfonyl piperazine intermediate under basic conditions to form the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Analyse Chemischer Reaktionen
Types of Reactions
1-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-4-(NAPHTHALENE-2-SULFONYL)PIPERAZINE can undergo various types of chemical reactions:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using agents like lithium aluminum hydride or hydrogen in the presence of a catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Wissenschaftliche Forschungsanwendungen
1-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-4-(NAPHTHALENE-2-SULFONYL)PIPERAZINE has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacological agent, particularly in the development of drugs targeting neurological disorders.
Biology: The compound is used in biochemical assays to study enzyme interactions and receptor binding.
Materials Science: It is explored for its potential use in the development of novel materials with unique electronic or optical properties.
Wirkmechanismus
The mechanism of action of 1-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-4-(NAPHTHALENE-2-SULFONYL)PIPERAZINE involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with neurotransmitter receptors or enzymes involved in signal transduction pathways.
Pathways Involved: It can modulate pathways related to neurotransmission, potentially affecting synaptic plasticity and neuronal communication.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-(2H-1,3-Benzodioxol-5-yl)ethan-1-ol: A simpler benzodioxole derivative with different functional groups.
1-(2H-1,3-Benzodioxol-5-yl)-2-(2-phenylethoxy)ethan-1-amine: Another benzodioxole derivative with an amine group.
Uniqueness
1-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-4-(NAPHTHALENE-2-SULFONYL)PIPERAZINE is unique due to the combination of its structural features, which confer specific chemical reactivity and biological activity. The presence of both the benzodioxole and naphthalene sulfonyl groups, along with the piperazine ring, makes it distinct from other similar compounds.
Eigenschaften
Molekularformel |
C22H22N2O4S |
|---|---|
Molekulargewicht |
410.5 g/mol |
IUPAC-Name |
1-(1,3-benzodioxol-5-ylmethyl)-4-naphthalen-2-ylsulfonylpiperazine |
InChI |
InChI=1S/C22H22N2O4S/c25-29(26,20-7-6-18-3-1-2-4-19(18)14-20)24-11-9-23(10-12-24)15-17-5-8-21-22(13-17)28-16-27-21/h1-8,13-14H,9-12,15-16H2 |
InChI-Schlüssel |
KVMOEQVSXIUQFU-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN(CCN1CC2=CC3=C(C=C2)OCO3)S(=O)(=O)C4=CC5=CC=CC=C5C=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6,6-Dimethyl-5,6-dihydrobenzo[7,8]indolizino[2,3-b]quinoxaline](/img/structure/B11636628.png)
![(7Z)-7-(3,4-dimethoxybenzylidene)-3-(3-fluorophenyl)-3,4-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazin-6(7H)-one](/img/structure/B11636634.png)
![prop-2-en-1-yl [(6-oxo-6H-benzo[c]chromen-3-yl)oxy]acetate](/img/structure/B11636644.png)
![(4Z)-4-[(2-hydroxy-8-methylquinolin-3-yl)methylidene]-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B11636651.png)
![(6Z)-5-imino-6-[(5-methylfuran-2-yl)methylidene]-3-phenyl-5,6-dihydro-7H-[1,3]thiazolo[3,2-a]pyrimidin-7-one](/img/structure/B11636652.png)

![2-[[3-Ethyl-4-oxospiro[benzo[h]quinazoline-5(3H),1a(2)-cyclopentane]-2(6H)-yl]thio]acetonitrile](/img/structure/B11636662.png)


![(5Z)-1-(4-ethoxyphenyl)-5-{[5-(phenylsulfanyl)furan-2-yl]methylidene}-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B11636686.png)

![Ethyl 4-{[3-(methoxycarbonyl)phenyl]amino}-6,8-dimethylquinoline-3-carboxylate](/img/structure/B11636699.png)
![N-(3-bromophenyl)-4-[4-methyl-3-(morpholin-4-ylsulfonyl)phenyl]phthalazin-1-amine](/img/structure/B11636704.png)
![2-(2,4-dimethylphenoxy)-N-{4-[5-(propan-2-yl)-1,3-benzoxazol-2-yl]phenyl}acetamide](/img/structure/B11636707.png)
